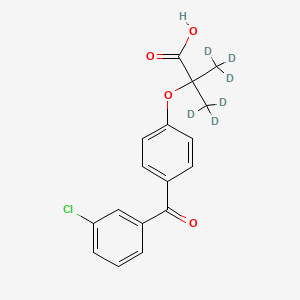

3-Chloro Fenofibric Acid-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

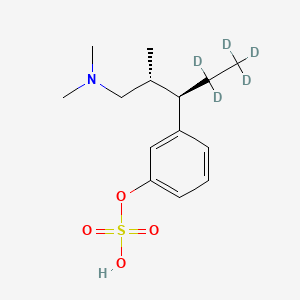

3-Chloro Fenofibric Acid-d6 is the labelled analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid . It is an active metabolite of fenofibrate and is a PPAR activator .

Synthesis Analysis

A sensitive, high-throughput, and economic liquid chromatographic method for the determination of fenofibric acid in human plasma was developed and validated by ultraviolet detection and tandem mass spectrometry . Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step .Molecular Structure Analysis

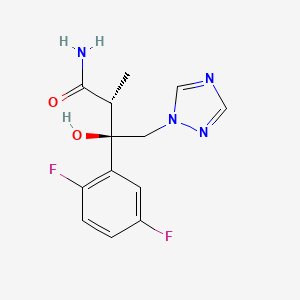

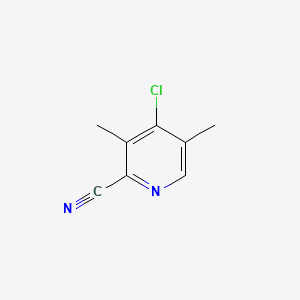

The molecular formula of 3-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The IUPAC name is 2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid .Physical And Chemical Properties Analysis

3-Chloro Fenofibric Acid-d6 is a white to off-white solid . It has a melting point of 118-120 °C and is slightly soluble in Chloroform and Methanol .Aplicaciones Científicas De Investigación

Determination of Fenofibric Acid in Human Plasma

3-Chloro Fenofibric Acid-d6 can be used in the development of a sensitive, high-throughput, and economic liquid chromatographic method for determining fenofibric acid in human plasma . This method was validated by ultraviolet detection and tandem mass spectrometry, and then applied in a pharmacokinetic study to investigate Lipanthyl™ 200 mg MC bioavailability under food and fasting conditions .

Assay of Fenofibric Acid in Tablet Dosage Form

A tandem Mass spectrometer method has been developed to assay Fenofibric acid in tablet dosage form . The LC-MS/MS analysis used a X Bridge Bisphosphonate 2.1*100mm, 3.5 µm column and a mobile phase constituted of acetonitrile and buffer . Fenofibric Acid-D6 was used as an internal standard to estimate Fenofibric acid .

Chemical Reference for Chemical Identification

3-Chloro Fenofibric Acid-d6, being a small molecule compound labeled with stable isotopes, can be used as a chemical reference for chemical identification . This can be particularly useful in qualitative and quantitative detection .

Study of Structure, Reaction Mechanism, and Reaction Kinetics of Compounds

Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds . 3-Chloro Fenofibric Acid-d6, as a stable isotope-labeled compound, can be used in these studies .

Mecanismo De Acción

Target of Action

3-Chloro Fenofibric Acid-d6 is a deuterated form of Fenofibric Acid , which is a derivative of fibric acid . The primary target of Fenofibric Acid is the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, and its activation is used to lower LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVJAFWQBLUTA-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro Fenofibric Acid-d6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)